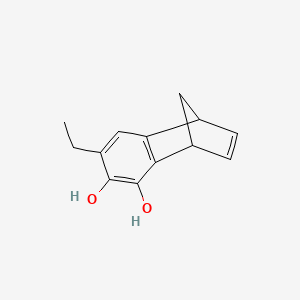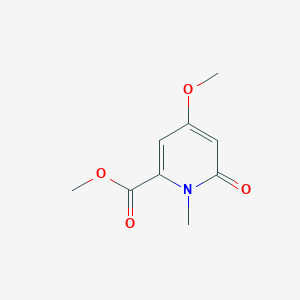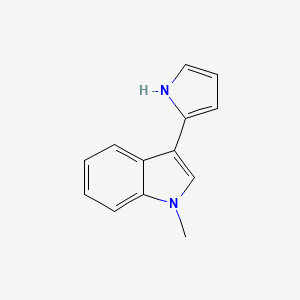
3-Pyridinecarboxylic acid, trimethylsilyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylicacid,trimethylsilylester(9CI) is a chemical compound with the molecular formula C9H13NO2Si and a molecular weight of 195.29 g/mol . . This compound is a derivative of nicotinic acid, where the carboxylic acid group is esterified with a trimethylsilyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid,trimethylsilylester(9CI) typically involves the esterification of nicotinic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Nicotinic acid+Trimethylsilyl chloride→3-Pyridinecarboxylicacid,trimethylsilylester(9CI)+HCl
Industrial Production Methods
Industrial production methods for 3-Pyridinecarboxylicacid,trimethylsilylester(9CI) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
3-Pyridinecarboxylicacid,trimethylsilylester(9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield nicotinic acid and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Major Products
Hydrolysis: Nicotinic acid and trimethylsilanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Pyridinecarboxylicacid,trimethylsilylester(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of nicotinic acid derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of nicotinic acid metabolism.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Pyridinecarboxylicacid,trimethylsilylester(9CI) involves its interaction with biological molecules through its pyridine ring and ester functional group. The trimethylsilyl group can be hydrolyzed, releasing nicotinic acid, which then participates in various biochemical pathways. Nicotinic acid is known to act on G-protein-coupled receptors and influence lipid metabolism .
類似化合物との比較
Similar Compounds
Nicotinic acid: The parent compound, which lacks the trimethylsilyl ester group.
Pyridine-3-carboxylic acid methyl ester: Similar ester derivative with a methyl group instead of a trimethylsilyl group.
Pyridine-3-carboxylic acid ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
3-Pyridinecarboxylicacid,trimethylsilylester(9CI) is unique due to the presence of the trimethylsilyl group, which imparts different chemical properties compared to other esters. This group can enhance the compound’s stability and alter its reactivity, making it useful in specific synthetic applications .
特性
CAS番号 |
25436-37-7 |
|---|---|
分子式 |
C9H13NO2Si |
分子量 |
195.29 g/mol |
IUPAC名 |
trimethylsilyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)12-9(11)8-5-4-6-10-7-8/h4-7H,1-3H3 |
InChIキー |
PYFBRRMHOWLGJH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=O)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)


![8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899900.png)
![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)




![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)

